N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
Properties
Molecular Formula |
C16H16BrNO4S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C16H16BrNO4S/c17-15-7-6-14(22-15)10-18(13-8-9-23(20,21)11-13)16(19)12-4-2-1-3-5-12/h1-7,13H,8-11H2 |
InChI Key |
UUAUMLUSWXDBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the initial bromination of furan, followed by the formation of the benzamide derivative through amide bond formation. The dioxidotetrahydrothiophenyl group is introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromofuran moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and various halides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the bromine site.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes and receptors, modulating their activity. The dioxidotetrahydrothiophenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural uniqueness lies in its combination of bromofuran and tetrahydrothiophene dioxide groups. Key comparisons with similar derivatives include:
Key Observations:
- Halogen vs. Methoxy Groups : The 5-chloro-benzofuran derivative replaces bromine with chlorine, which may alter electronic effects and binding affinity due to differences in atomic size and electronegativity.
- Heterocyclic Additions: Compounds like LMM11 and thiazole-linked benzamides incorporate oxadiazole or thioether groups, which are known to improve metabolic stability and target specificity in antimicrobial or anticancer contexts.
Pharmacological Implications
- Antifungal Potential: LMM11’s activity against Candida spp. implies that furan-containing benzamides may disrupt fungal membrane integrity or enzyme function. The bromine atom in the target compound could enhance such effects via increased electrophilicity.
- Anticancer and Antiviral Applications : Thiazole/isoxazole derivatives in target kinases or viral proteases, suggesting that the bromofuran and sulfone groups in the target compound might similarly modulate enzyme inhibition.
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW ~488.4 for its trimethoxy variant ) falls within the typical range for drug-like molecules.
- Bromine Effects: The 5-bromofuran substituent may increase molecular weight and steric bulk compared to non-halogenated furans, possibly affecting binding pocket compatibility.
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms, efficacy against various cell lines, and related findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H14BrN2O3S. The compound features a furan ring substituted with bromine, a tetrahydrothiophene moiety, and a benzamide structure, which are known to influence its reactivity and biological properties.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of furan and thiophene have been evaluated for their effects on various cancer cell lines.
Key Findings :
- Compounds related to this compound were tested against human lung cancer cell lines such as A549, HCC827, and NCI-H358.
- The cytotoxicity was assessed using MTS assays in both 2D and 3D cultures. Results indicated that certain derivatives showed IC50 values in the low micromolar range (e.g., 6.26 ± 0.33 μM for HCC827) .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | HCC827 | 6.26 ± 0.33 | 2D |
| Compound 6 | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound 9 | A549 | Moderate | 2D |
Antimicrobial Activity
In addition to antitumor properties, compounds similar to this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Study Insights :
- Testing against Escherichia coli and Staphylococcus aureus revealed that several derivatives exhibited significant antibacterial effects.
- The mechanisms of action typically involve interference with bacterial cell wall synthesis or function .
The biological activity of this compound may be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in tumor growth or bacterial metabolism.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antitumor Efficacy
A study involving the evaluation of various furan-based compounds demonstrated that those similar to this compound significantly inhibited cell proliferation in A549 cells through apoptosis pathways.
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial agents, a derivative of the compound showed effective inhibition against Staphylococcus aureus, with an MIC value significantly lower than standard antibiotics.
Q & A
Q. What are the recommended synthetic routes for preparing N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1: Prepare the bromofuran-methylamine intermediate via nucleophilic substitution of 5-bromofuran-2-carbaldehyde with methylamine, followed by reduction.
- Step 2: React the intermediate with 1,1-dioxidotetrahydrothiophen-3-amine under amide coupling conditions (e.g., using EDC/HOBt or DCC as coupling agents in anhydrous DMF).
- Step 3: Purify the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥95%) and NMR (¹H/¹³C) .
Q. How can the crystalline structure of this compound be determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR: ¹H/¹³C NMR to confirm substitution patterns on the furan and tetrahydrothiophene rings.
- HRMS: High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺).
- FT-IR: Identify amide C=O stretching (~1650 cm⁻¹) and sulfone S=O vibrations (~1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions or compound purity:
- Purity Validation: Use orthogonal methods (HPLC, DSC) to rule out impurities.
- Solubility Profiling: Perform kinetic solubility assays in PBS/DMSO to ensure consistent bioavailability.
- Target Engagement: Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target active sites. Focus on the bromofuran’s halogen bonding and the sulfone’s hydrogen-bond acceptor properties.
- SAR Studies: Synthesize analogs (e.g., replacing bromine with chlorine or varying the tetrahydrothiophene substituents) to map critical pharmacophores .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvent Systems: Use cyclodextrin inclusion complexes or PEG-based formulations.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety to enhance hydrophilicity.
- Nanoformulation: Encapsulate the compound in PLGA nanoparticles and characterize release kinetics via dialysis .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET Prediction: Use SwissADME or ADMETlab to assess CYP450 metabolism and hERG inhibition risks.
- Metabolite Identification: Perform in vitro microsomal assays (human liver microsomes) with LC-MS/MS to detect oxidative dehalogenation or sulfone reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
